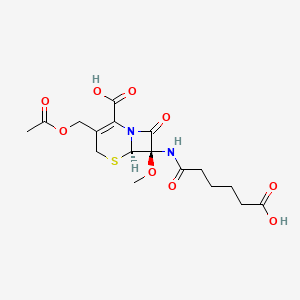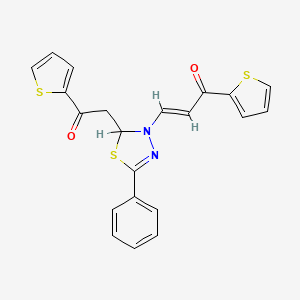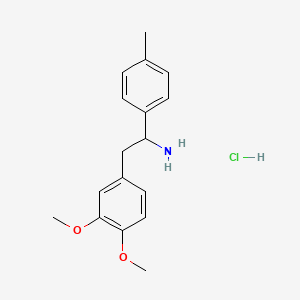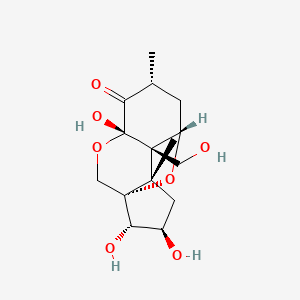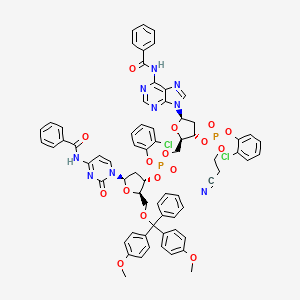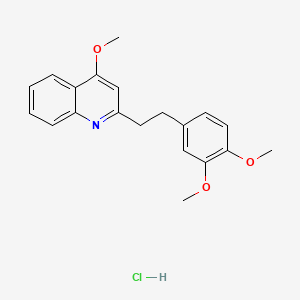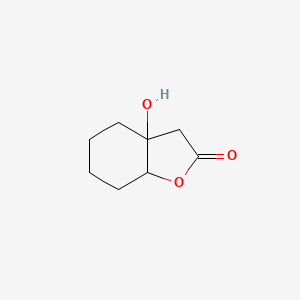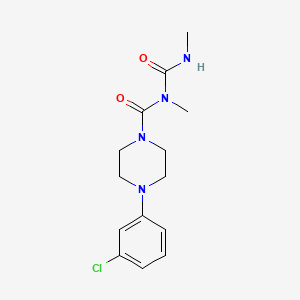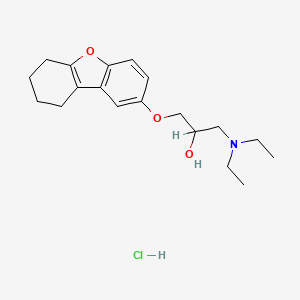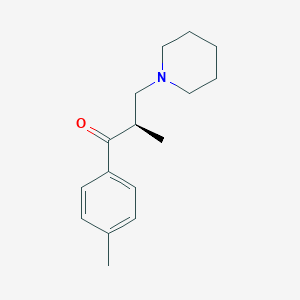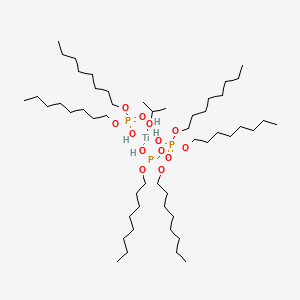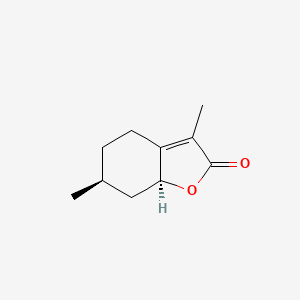
Mintlactone, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mintlactone, (+/-)-, is a naturally occurring compound found in various species of mint, including peppermint and spearmint It is a lactone, a type of cyclic ester, and is known for its characteristic minty aroma
Preparation Methods
Synthetic Routes and Reaction Conditions: Mintlactone, (+/-)-, can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a hydroxy acid in the presence of an acid catalyst can yield mintlactone. Another method involves the oxidation of a suitable precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, mintlactone is typically produced through the extraction of essential oils from mint plants, followed by purification processes such as distillation and chromatography. The extraction process involves steam distillation of the mint leaves, which separates the essential oils containing mintlactone. The oils are then subjected to further purification to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Mintlactone, (+/-)-, undergoes various chemical reactions, including:
Oxidation: Mintlactone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of mintlactone can yield alcohols or other reduced forms.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Mintlactone, (+/-)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lactone chemistry and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its characteristic minty aroma. It is also used in the formulation of various consumer products, including cosmetics and personal care items.
Mechanism of Action
The mechanism of action of mintlactone, (+/-)-, involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Mintlactone, (+/-)-, can be compared with other similar compounds such as:
Isomintlactone: Another lactone found in mint species with similar chemical properties but different stereochemistry.
Menthol: A well-known compound in mint with a similar minty aroma but different chemical structure (an alcohol rather than a lactone).
Carvone: Another mint-derived compound with a distinct aroma and different chemical structure (a ketone).
Uniqueness: Mintlactone, (+/-)-, is unique due to its specific lactone structure and the resulting chemical properties
Properties
CAS No. |
166584-27-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI Key |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
density |
1.058-1.063 |
physical_description |
Liquid; herbaceous minty aroma |
solubility |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


